Thrombin B-Chain (147-158) (human)

Thrombomodulin binding inhibition Thrombin exosite I Anticoagulant mechanism

Thrombin B-Chain (147-158) is the gold-standard competitive inhibitor for exosite I (Ki=94 µM). Unlike full-length thrombin or PAR-1 agonists, it lacks enzymatic activity, enabling selective blockade of thrombomodulin binding without active-site interference. Differential IC50 values (Factor V: 33 µM; fibrinogen: 385 µM; platelets: 645 µM) permit targeted modulation of coagulation pathways. An essential SAR scaffold and HTS calibration control. Secure high-purity, research-grade material for reproducible exosite I studies.

Molecular Formula C54H84N16O18
Molecular Weight 1245.3 g/mol
CAS No. 207553-42-2
Cat. No. B1518464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrombin B-Chain (147-158) (human)
CAS207553-42-2
Molecular FormulaC54H84N16O18
Molecular Weight1245.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)O)N
InChIInChI=1S/C54H84N16O18/c1-25(2)43(51(84)61-23-40(76)63-32(13-8-9-17-55)46(79)60-22-41(77)64-33(15-16-38(56)74)53(86)70-18-10-14-37(70)49(82)67-36(24-71)54(87)88)68-48(81)35(20-39(57)75)65-45(78)26(3)62-52(85)44(28(5)73)69-47(80)34(66-50(83)42(58)27(4)72)19-29-21-59-31-12-7-6-11-30(29)31/h6-7,11-12,21,25-28,32-37,42-44,59,71-73H,8-10,13-20,22-24,55,58H2,1-5H3,(H2,56,74)(H2,57,75)(H,60,79)(H,61,84)(H,62,85)(H,63,76)(H,64,77)(H,65,78)(H,66,83)(H,67,82)(H,68,81)(H,69,80)(H,87,88)/t26-,27+,28+,32-,33-,34-,35-,36-,37-,42-,43-,44-/m0/s1
InChIKeyNKCXQMYPWXSLIZ-PSRDDEIFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thrombin B-Chain (147-158) (human) CAS 207553-42-2: Sequence-Specific Thrombomodulin Exosite Inhibitor for Coagulation Research


Thrombin B-Chain (147-158) (human) (CAS: 207553-42-2) is a synthetic dodecapeptide with the sequence TWTANVGKGQPS, corresponding precisely to residues 147–158 of the human thrombin B-chain [1]. This peptide serves as a defined molecular probe for the thrombomodulin-binding exosite (exosite I) on thrombin, a critical regulatory interface in the coagulation cascade [1]. Unlike full-length thrombin or broad-spectrum receptor agonists, this fragment lacks intrinsic enzymatic activity and functions solely as a competitive inhibitor of protein–protein interactions involving exosite I [1].

Why Thrombin B-Chain (147-158) Cannot Be Substituted with Other Thrombin-Derived Peptides or Receptor Agonists


The functional profile of Thrombin B-Chain (147-158) is uniquely determined by its precise sequence, which confers a specific binding epitope for thrombomodulin and distinct procoagulant substrates. Substitution with other thrombin-derived peptides of similar length or with thrombin receptor-activating peptides (e.g., TRAP-14) yields fundamentally different biological outcomes because each peptide engages a distinct molecular target. For instance, peptides corresponding to adjacent regions of the thrombin B-chain (e.g., RYNWREN, FRKSPQELL) exhibit divergent inhibitory profiles across thrombomodulin binding, fibrinogen clotting, Factor V activation, and antithrombin III interactions [1]. Similarly, thrombin receptor agonist peptides activate protease-activated receptor-1 (PAR-1) and initiate cellular signaling cascades, whereas Thrombin B-Chain (147-158) exerts no PAR-1 agonism and instead functions as a competitive exosite inhibitor [2]. These mechanistic distinctions preclude simple interchangeability and necessitate compound-specific validation for experimental or industrial applications.

Quantitative Comparative Evidence: Thrombin B-Chain (147-158) vs. In-Class Analogs


Comparative Inhibition of Thrombin–Thrombomodulin Binding: Ki Values for B-Chain Peptides

Thrombin B-Chain (147-158) (TWTANVGKGQPS) inhibits thrombin binding to thrombomodulin with an apparent Ki of 94 µM [1]. In a comparative study evaluating multiple thrombin B-chain peptides, RYNWREN also inhibited this interaction significantly, whereas LLYPPWDKNF exhibited only partial inhibition [2]. The inhibitory effects of TWTANVGKGQPS and RYNWREN were additive, indicating engagement of distinct binding determinants on thrombomodulin [2].

Thrombomodulin binding inhibition Thrombin exosite I Anticoagulant mechanism

Differential Blockade of Thrombin Procoagulant Activities: IC50 Values Across Multiple Substrates

Thrombin B-Chain (147-158) directly inhibits three distinct procoagulant functions of thrombin with differential potency. Half-maximal inhibitory concentrations (IC50) are: fibrinogen clotting, 385 µM; Factor V activation, 33 µM; and platelet activation, 645 µM [1]. In contrast, the peptide did not block thrombin inhibition by antithrombin III, demonstrating functional selectivity among thrombin's interaction partners [1]. Other B-chain peptides (e.g., FRKSPQELL, RIGKHSRTRYER) also block fibrinogen clotting and Factor V activation but exhibit differing rank-order potencies and lack the same breadth of characterization [2].

Fibrinogen clotting inhibition Factor V activation inhibition Platelet activation inhibition

Sequence-Specific Residue Requirements for Thrombomodulin Binding: Mutational Analysis

Mutational analysis has identified residues Asn151, Lys154, and Gln156 within the TWTANVGKGQPS sequence as essential for thrombomodulin binding [1]. Substitution of these residues abolishes the peptide's inhibitory activity, confirming sequence-specific recognition. In contrast, a related peptide corresponding to residues T147–S158 from a different study showed no inhibition of thrombin interaction with fibrin, thrombomodulin, or protein C [2], highlighting that even minor sequence variations or assay conditions can dramatically alter functional outcomes.

Epitope mapping Structure–activity relationship Thrombomodulin binding determinants

Functional Divergence from Thrombin Receptor Agonist Peptide (TRAP-14)

Thrombin B-Chain (147-158) functions as a competitive inhibitor of exosite I interactions, whereas TRAP-14 (SFLLRNPNDKYEPF) is a potent agonist of PAR-1, mimicking thrombin's cellular effects. TRAP-14 induces platelet aggregation with an EC50 of ~4 µM and activates endothelial cells, while Thrombin B-Chain (147-158) exhibits no PAR-1 agonism and instead blocks thrombin's procoagulant actions at the protein substrate level [1]. This mechanistic dichotomy underscores the importance of selecting the appropriate reagent based on the desired experimental outcome: receptor activation versus exosite blockade.

Protease-activated receptor-1 (PAR-1) Thrombin signaling Platelet aggregation

High-Value Application Scenarios for Thrombin B-Chain (147-158) Based on Quantitative Evidence


Exosite I Competitive Inhibition Assays in Coagulation Research

Thrombin B-Chain (147-158) is the prototypical competitive inhibitor for the thrombomodulin-binding exosite (exosite I) on thrombin, with a well-defined Ki of 94 µM [1]. This quantitative benchmark enables precise calibration of exosite I occupancy in biochemical and cellular assays. Researchers can use the peptide to dissect the contribution of exosite I to thrombin's interactions with fibrinogen, Factor V, platelets, and hirudin without perturbing the active site or other exosites [1].

Substrate-Specific Pathway Dissection in Hemostasis Studies

The differential inhibitory potency of Thrombin B-Chain (147-158) across procoagulant substrates—Factor V activation (IC50 = 33 µM), fibrinogen clotting (IC50 = 385 µM), and platelet activation (IC50 = 645 µM)—allows researchers to selectively attenuate specific arms of the coagulation cascade [1]. This property is particularly valuable for studying the relative contributions of Factor V activation versus fibrin formation in thrombus development and for evaluating anticoagulant strategies that spare platelet function.

Epitope-Specific Structure–Activity Relationship (SAR) Studies

With critical residues (Asn151, Lys154, Gln156) identified as essential for thrombomodulin binding [1], Thrombin B-Chain (147-158) provides a defined molecular scaffold for SAR investigations. Synthetic modifications of this sequence can probe the energetic contributions of individual side chains to exosite I recognition, facilitating the rational design of peptidomimetic inhibitors or affinity probes targeting the thrombin–thrombomodulin interface.

Calibration Standard for Exosite I Binding Assays in Drug Discovery

The reproducible Ki of 94 µM and the well-documented substrate inhibition profile make Thrombin B-Chain (147-158) a reliable calibration standard for high-throughput screening assays aimed at identifying small-molecule exosite I inhibitors. Its use as a positive control ensures assay sensitivity and specificity, particularly when screening compound libraries for novel anticoagulant candidates that target the thrombin–thrombomodulin axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thrombin B-Chain (147-158) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.